5-methyl-4-nitro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

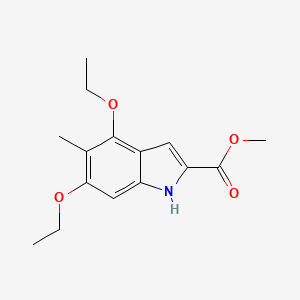

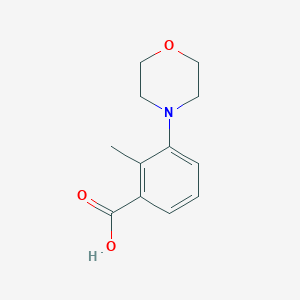

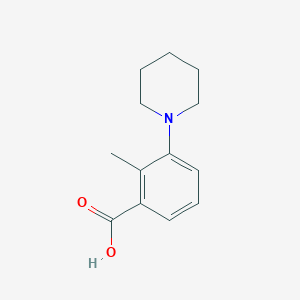

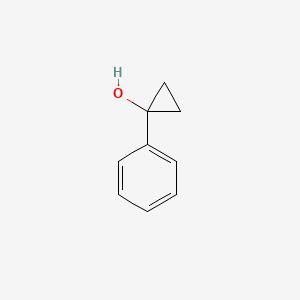

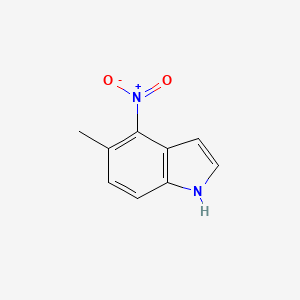

“5-methyl-4-nitro-1H-indole” is a chemical compound with the molecular formula C9H8N2O2 . It belongs to the class of organic compounds known as indoles, which are compounds containing an indole moiety, consisting of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Molecular Structure Analysis

The molecular structure of “5-methyl-4-nitro-1H-indole” consists of a benzene ring fused with a pyrrole ring, forming the indole moiety, with a methyl group attached at the 5th position and a nitro group at the 4th position .

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body has attracted increasing attention . Therefore, “5-methyl-4-nitro-1H-indole” could potentially be used in the synthesis of these biologically active compounds.

Anticancer Applications

Indole derivatives have shown potential in the treatment of cancer cells . Specific indole derivatives have been used as biologically active compounds in cancer treatment . Therefore, “5-methyl-4-nitro-1H-indole” could potentially be used in the development of new anticancer drugs.

Antimicrobial Applications

Indole derivatives have also shown antimicrobial properties . This suggests that “5-methyl-4-nitro-1H-indole” could potentially be used in the development of new antimicrobial drugs.

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This suggests that “5-methyl-4-nitro-1H-indole” could potentially be used in the development of drugs for these disorders.

Role in Pharmaceutical Applications

“5-methyl-4-nitro-1H-indole” can be used as a reactant for the preparation of pharmaceutically active 2-oxo-1-pyrrolidine analogues . These analogues have potential applications in the development of new drugs.

Role in the Development of Protein Kinase Inhibitors

“5-methyl-4-nitro-1H-indole” can be used in the synthesis of protein kinase inhibitors . These inhibitors have potential applications in the treatment of various diseases, including cancer.

Role in the Development of Antiproliferative Agents

“5-methyl-4-nitro-1H-indole” can be used in the synthesis of antiproliferative agents . These agents inhibit cell growth and have potential applications in the treatment of various diseases, including cancer.

Role in the Development of Metabotropic Glutamate Receptor 4 (mGlu4) Modulators

“5-methyl-4-nitro-1H-indole” can be used in the synthesis of positive allosteric modulators of Metabotropic Glutamate Receptor 4 (mGlu4) . These modulators have potential applications in the treatment of various neurological and psychiatric disorders.

Future Directions

Mechanism of Action

Target of Action

5-Methyl-4-Nitro-1H-Indole, like many indole derivatives, is known to interact with a variety of biological targets . . Indole derivatives have been found to interact with various receptors and enzymes, playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, leading to a range of biological effects . The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 5-Methyl-4-Nitro-1H-Indole could be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity . .

properties

IUPAC Name |

5-methyl-4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8-7(4-5-10-8)9(6)11(12)13/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWCWEGSXBIVEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486435 |

Source

|

| Record name | 5-methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61149-54-0 |

Source

|

| Record name | 5-methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.